

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

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Compound of Interest

Compound Name: *(2-Ethyl-6-methoxypyridin-3-yl)boronic acid*

Cat. No.: *B1453050*

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In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from niche reagents to cornerstone building blocks in drug discovery pipelines.[1][2] Their unique electronic properties, stability, and versatile reactivity make them ideal for constructing complex molecular architectures.[3] Among these, heteroaromatic boronic acids, particularly substituted pyridine derivatives, offer chemists a pre-validated scaffold to engage with a multitude of biological targets.

This guide provides a detailed examination of **(2-Ethyl-6-methoxypyridin-3-yl)boronic acid** (CAS No. 848360-87-2), a reagent of increasing interest. We will dissect its core chemical properties, provide field-proven protocols for its application, and explore the mechanistic rationale behind its utility, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Core Chemical & Physical Properties

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid is a white to off-white solid at room temperature. Its structure combines several key features that are highly valuable in medicinal chemistry: an electron-rich pyridine ring, a methoxy group that can act as a hydrogen bond acceptor, and an ethyl group that can provide beneficial lipophilic interactions and probe steric pockets within a target protein. The boronic acid moiety at the 3-position serves as the primary reactive handle for carbon-carbon bond formation.

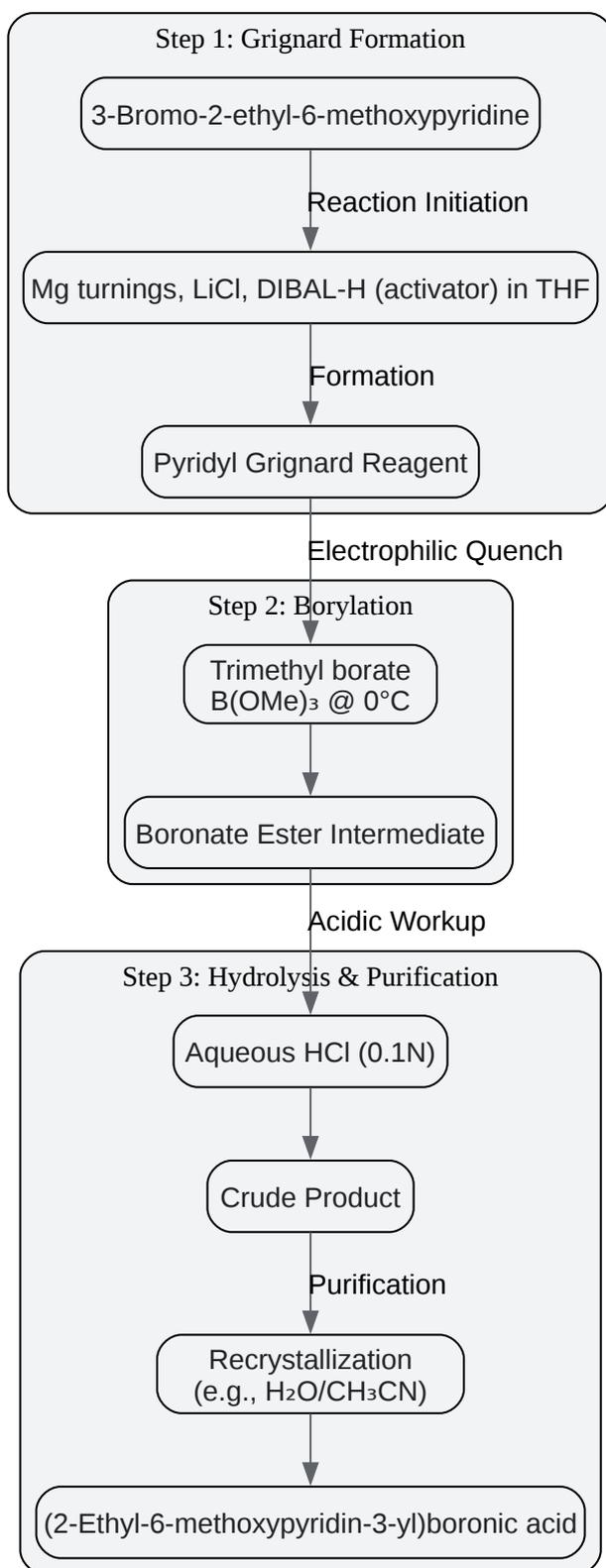
A summary of its key properties is presented below. Data for the closely related and more extensively studied (2-Methoxypyridin-3-yl)boronic acid is included for comparative context where direct data for the ethyl derivative is unavailable.

Property	(2-Ethyl-6-methoxypyridin-3-yl)boronic acid	(2-Methoxypyridin-3-yl)boronic acid (for comparison)	Source(s)
CAS Number	848360-87-2	163105-90-6	[4]
Molecular Formula	C ₈ H ₁₂ BNO ₃	C ₆ H ₈ BNO ₃	[4]
Molecular Weight	181.00 g/mol	152.94 g/mol	[4]
Appearance	Solid	White or grayish-white crystalline powder	[5][6]
Melting Point	Not available	140-144 °C	[7][8]
Boiling Point	Not available	326.4 ± 52.0 °C (Predicted)	[6][8]
Density	Not available	1.24 ± 0.1 g/cm ³ (Predicted)	[6][8]
Purity	≥95%	≥95.0%	[4]
Storage	2-8°C, under inert atmosphere	2-8°C	[6][8]

Synthesis, Stability, and Handling

Representative Synthesis Pathway

The synthesis of pyridyl boronic acids typically involves a halogen-metal exchange followed by quenching with a borate ester. While a specific protocol for the title compound is not publicly detailed, a robust and widely applicable method can be adapted from the synthesis of its close analog, (2-Methoxypyridin-3-yl)boronic acid.[7] The key adaptation is the use of 3-bromo-2-ethyl-6-methoxypyridine as the starting material.



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Caption: Generalized workflow for the synthesis of **(2-Ethyl-6-methoxypyridin-3-yl)boronic acid**.

Detailed Experimental Protocol (Representative)

- **Activation & Grignard Formation:** To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of lithium chloride (1.2 eq) in anhydrous THF, followed by a catalytic amount of DIBAL-H to activate the magnesium. Stir the mixture for 5-10 minutes at room temperature. Add a solution of 3-bromo-2-ethyl-6-methoxypyridine (1.0 eq) in THF at once. Stir the reaction at room temperature for 30-60 minutes to form the Grignard reagent.[7]
- **Borylation:** Cool the reaction mixture to 0°C in an ice bath. Slowly add trimethyl borate (2.0 eq) dropwise, maintaining the temperature below 5°C. Causality Note: The exothermic reaction with the borate ester must be controlled to prevent side reactions and dimerization. Allow the mixture to warm to room temperature and stir overnight.[7]
- **Hydrolysis & Extraction:** Quench the reaction by slowly adding 0.1N aqueous hydrochloric acid at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a water/acetonitrile mixture, to yield the final product.[7]

Stability and Safe Handling

- **Stability:** The compound is stable under normal laboratory conditions.[9] However, boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water or during a reaction workup, it is best practice to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
- **Storage:** Recommended storage is at 2-8°C in a refrigerator to minimize degradation.[8]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.[9]

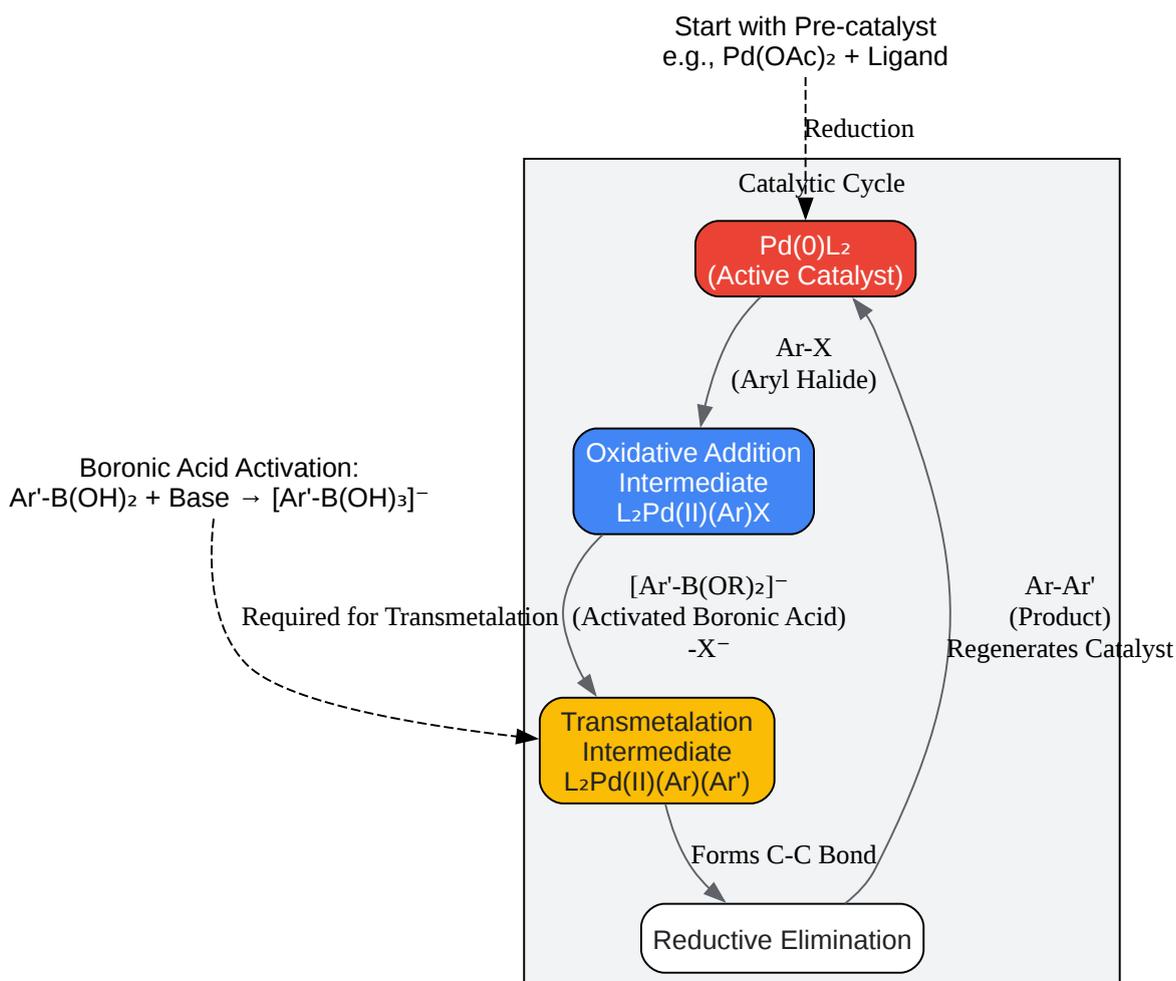
- Safety: (2-Methoxypyridin-3-yl)boronic acid is classified as an irritant to the eyes, skin, and respiratory system.^[9] It is reasonable to assume similar hazards for the ethyl derivative. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Ethyl-6-methoxypyridin-3-yl)boronic acid** is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, a linkage central to countless pharmaceutical compounds.^{[10][11]}

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.



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Sources

- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (2-Ethyl-6-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. (6-methoxypyridin-2-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6 - iChemical [ichemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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